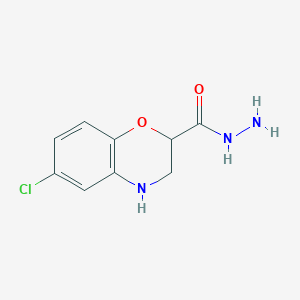

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Description

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-5-1-2-7-6(3-5)12-4-8(15-7)9(14)13-11/h1-3,8,12H,4,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOXYTVXRJJPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=C(C=C2)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the reaction of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in solid form and may undergo further purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the benzoxazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoxazine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted benzoxazine derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives. A notable investigation synthesized a series of benzoxazine compounds, demonstrating promising anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The lead compound exhibited an IC50 value ranging from 7.84 to 16.2 µM, indicating its effectiveness in inhibiting cancer cell growth .

Mechanism of Action:

The mechanism involves the downregulation of hypoxia-induced genes in tumor cells while maintaining low toxicity to normoxic cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine exhibit moderate to potent activity against a range of bacterial species and fungi, including Candida albicans. The synthesized compounds were characterized using techniques such as FT-IR and NMR spectroscopy .

Antimicrobial Activity Table:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Potent |

| Candida albicans | Moderate |

Agricultural Applications

Beyond medicinal uses, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives have been studied for their pesticidal properties. These compounds have shown antifeedant and antifungal activities that can be beneficial in agricultural settings. The development of synthetic strategies for these compounds often employs environmentally friendly methods, such as microwave-assisted synthesis and metal-free processes .

Structural Optimization and Future Directions

The ongoing research into structural optimization of benzoxazine derivatives aims to enhance their efficacy and reduce potential side effects. The incorporation of various substituents at different positions on the benzoxazine ring has been explored to improve biological activity across different applications .

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzoxazine derivatives demonstrated their ability to induce apoptosis in breast cancer cells through a mechanism involving retinoic acid receptor activation. This finding underscores the potential for further development of these compounds as targeted cancer therapies .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several derivatives were screened against both gram-positive and gram-negative bacteria. The results indicated that modifications to the hydrazide structure significantly influenced antimicrobial potency .

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-3,4-dihydro-2H-1,4-benzoxazine

- 6-chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Uniqueness

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making the compound a valuable candidate for drug development and other applications.

Biological Activity

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is with a molecular weight of approximately 185.62 g/mol. The compound features a benzoxazine ring structure that is crucial for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₃O |

| Molecular Weight | 185.62 g/mol |

| CAS Number | 70558-11-1 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine have shown effectiveness against various bacterial strains. A study by Huang et al. (2005) demonstrated that derivatives of benzoxazines possess herbicidal and antifungal activities, suggesting potential applications in agriculture and medicine .

Antioxidant Properties

The antioxidant activity of benzoxazine derivatives has been documented in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Benzoxazines have been evaluated for their anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes, which may lead to therapeutic applications in treating inflammatory diseases.

The biological activity of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many benzoxazine derivatives inhibit key enzymes involved in disease processes.

- Receptor Modulation : These compounds may interact with various receptors in the body, altering signaling pathways.

- Cellular Uptake : The structural properties facilitate cellular uptake, enhancing their bioavailability and efficacy.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various benzoxazine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives demonstrated significant inhibition zones compared to standard antibiotics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of benzoxazines in a murine model of arthritis. The results showed a marked reduction in inflammation markers and joint swelling upon treatment with these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted 2-aminophenol derivatives with chloroacetyl hydrazide. Key intermediates include 6-chloro-2H-1,4-benzoxazin-3(4H)-one, which undergoes nucleophilic acyl substitution with hydrazine . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-chlorinated derivatives .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer : Use a combination of:

- HPLC-MS to assess purity and detect trace impurities.

- Single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation, as demonstrated for analogous benzoxazine derivatives .

- FT-IR and H/C NMR to verify functional groups (e.g., carbohydrazide NH peaks at δ 9.2–10.5 ppm) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., acetylcholinesterase or urease inhibition) due to the hydrazide moiety’s metal-chelating properties. Use molecular docking to predict binding interactions with target proteins, referencing structural data from SC-XRD studies .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic proton exchange or solvent effects. Employ:

- Variable-temperature NMR to stabilize exchange-broadened signals.

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model optimized geometries and compare with experimental data .

Q. What strategies optimize regioselectivity during functionalization of the benzoxazine ring?

- Methodological Answer : Use directed ortho-metalation (DoM) with lithium amides to selectively introduce substituents at the 6-chloro position. Monitor reaction progress via LC-MS to prevent over-functionalization .

Q. How does the compound’s conformation impact its reactivity or bioactivity?

- Methodological Answer : The six-membered benzoxazine ring adopts a screw-boat conformation , as confirmed by SC-XRD. This geometry influences hydrogen-bonding networks (e.g., N–H⋯O interactions), which can stabilize enzyme-inhibitor complexes .

Q. What computational methods validate the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with binding free energy calculations (MM/PBSA). Cross-validate results with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Standardize assays using positive controls (e.g., known inhibitors) and validate purity via HPLC-ELSD . Cross-reference with structural analogs (e.g., 6,8-dichloro derivatives) to isolate structure-activity relationships .

Q. What experimental controls ensure reproducibility in synthetic protocols?

- Methodological Answer : Include inert atmosphere reactions (N/Ar) to prevent oxidation of the hydrazide group. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.